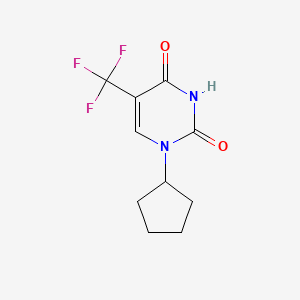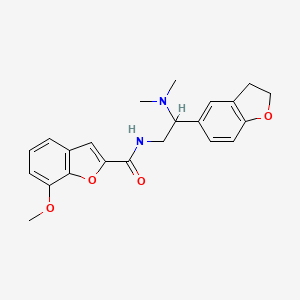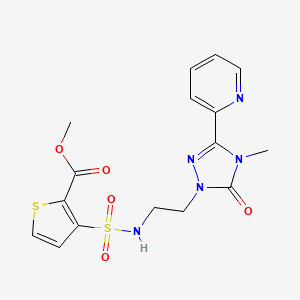
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and angiogenesis. In
Mecanismo De Acción
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of the PDGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting this enzyme, 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione blocks the signaling pathways that promote tumor growth and angiogenesis. This leads to the inhibition of tumor growth and the prevention of metastasis.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit angiogenesis in vivo, which is critical for the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is its high potency and selectivity for the PDGFR tyrosine kinase. This makes it an attractive candidate for the development of targeted cancer therapies. However, one limitation of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a cancer therapy. One potential direction is the combination of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another direction is the development of more potent and selective inhibitors of the PDGFR tyrosine kinase, which could further improve the efficacy of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a cancer therapy. Additionally, the development of novel drug delivery systems could help to overcome the solubility issues associated with 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, allowing for more effective administration in vivo.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 5-chloro-1-cyclopentylpyrimidine-2,4(1H,3H)-dione with trifluoromethylamine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to yield 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione in high purity.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various types of tumors, including glioblastoma, lung cancer, and breast cancer. 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCEBMSOGCUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)



![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2748030.png)